An In-depth Technical Guide to Thalidomide-NH-C6-NH2 TFA: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide to Thalidomide-NH-C6-NH2 TFA: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C6-NH2 TFA is a crucial bifunctional molecule extensively utilized in the field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a six-carbon aliphatic linker with a terminal amine group. The trifluoroacetic acid (TFA) salt form enhances its solubility and stability, making it a versatile building block for the development of novel therapeutics aimed at degrading specific proteins of interest implicated in various diseases.
PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. They consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other, in this case, the thalidomide (B1683933) moiety of Thalidomide-NH-C6-NH2 TFA, recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of Thalidomide-NH-C6-NH2 TFA in the development of potent and selective protein degraders.
Chemical Structure and Properties
Thalidomide-NH-C6-NH2 TFA is chemically known as 4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, complexed with trifluoroacetic acid. The key structural features include the glutarimide (B196013) ring responsible for binding to CRBN and the isoindoline-1,3-dione core, linked to a hexyl amine chain that provides a reactive handle for conjugation to a POI ligand.
| Property | Value | Reference |
| Chemical Formula | C21H25F3N4O6 | [1] |
| Molecular Weight | 486.44 g/mol | [1] |
| CAS Number | 2093386-51-5 | [1] |
| Appearance | Light yellow to yellow solid powder | [1] |
| Solubility | Soluble in DMSO and DMF | [2][3] |
| Storage | Store at -20°C for long-term stability | [1] |
Signaling Pathway: CRBN-Mediated Protein Degradation
The thalidomide moiety of Thalidomide-NH-C6-NH2 TFA binds to the substrate receptor Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event modulates the substrate specificity of the E3 ligase, enabling it to recognize and ubiquitinate neo-substrates, which are the target proteins brought into proximity by the PROTAC. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
Experimental Protocols
Synthesis of Thalidomide-NH-C6-NH2 TFA
A plausible synthetic route to Thalidomide-NH-C6-NH2 TFA involves the reaction of 4-fluoro-thalidomide with N-Boc-1,6-diaminohexane, followed by deprotection of the Boc group.
Materials:
-
4-Fluoro-thalidomide
-
N-Boc-1,6-diaminohexane
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Step 1: Synthesis of Boc-protected precursor:
-
To a solution of 4-fluoro-thalidomide (1.0 eq) in DMF, add N-Boc-1,6-diaminohexane (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80°C for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 4:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue is the Thalidomide-NH-C6-NH2 TFA salt. Further purification can be achieved by preparative HPLC if necessary.
-
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
PROTAC Synthesis using Thalidomide-NH-C6-NH2 TFA
The terminal amine of Thalidomide-NH-C6-NH2 TFA can be readily coupled to a carboxylic acid-functionalized ligand for a protein of interest using standard peptide coupling reagents.
Materials:
-
Thalidomide-NH-C6-NH2 TFA
-
POI-ligand-COOH
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
-
DIPEA
-
Anhydrous DMF
Procedure:
-
To a solution of the POI-ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of Thalidomide-NH-C6-NH2 TFA (1.2 eq) and additional DIPEA (1.2 eq, to neutralize the TFA salt) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the PROTAC can be purified by preparative reverse-phase HPLC.
Experimental Workflow for PROTAC Evaluation
A typical workflow to evaluate the efficacy of a newly synthesized PROTAC involves a series of in vitro cellular assays.
Western Blot Protocol for Protein Degradation
This protocol is used to quantify the degradation of the target protein.[4][5][6][7]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and cytotoxicity.[8][9][10][11][12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CCK-8 or CellTiter-Glo to each well and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (concentration for 50% inhibition of cell viability).
Quantitative Data
The efficacy of PROTACs utilizing thalidomide-based linkers is highly dependent on the specific target protein and the overall structure of the PROTAC. The following table provides representative data for BET-targeting PROTACs, which often employ thalidomide or its analogs.
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BETd-260 | Thalidomide-based | BET | MNNG/HOS | 1.8 | >90 | [11] |
| BETd-260 | Thalidomide-based | BET | Saos-2 | 1.1 | >90 | [11] |
| BETd-260 | Thalidomide-based | BET | HepG2 | ~10 | >90 | [12] |
| Generic BET PROTAC | Thalidomide-based | BRD4 | Not Specified | 0.1-0.3 | >90 | [13] |
Conclusion
Thalidomide-NH-C6-NH2 TFA is a fundamental building block in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the E3 ligase Cereblon, combined with a versatile linker for conjugation, makes it an invaluable tool for the development of novel PROTAC-based therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate potent and selective protein degraders for a wide range of therapeutic targets. Careful optimization of the linker length and composition, along with rigorous biological evaluation, are critical for the successful development of clinically viable PROTAC drugs.
References
- 1. Thalidomide-NH-C6-NH2 TFA | E3 ligase ligand-linker conjugate | CAS# 2093386-51-5 | InvivoChem [invivochem.com]
- 2. Thalidomide-O-amido-C6-NH2 TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 13. benchchem.com [benchchem.com]
